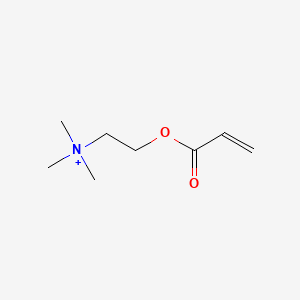

Acryloylcholine

货号 B1199625

分子量: 158.22 g/mol

InChI 键: AIUAMYPYEUQVEM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05260480

Procedure details

78 g of liquid methyl chloride are charged with stirring into a jacketed reactor. The temperature is raised to 47° C. and the pressure of the system equilibrates at 9.6 bars absolute. In the first stage 33 g of dimethylaminoethyl acrylate stabilized with the aid of 700 ppm of hydroquinone methyl ether are injected into the reactor over a period of 20 minutes (that is 16% of the total quantity of acrylate necessary for reaction) In a second stage the complement of the acrylate and the water are injected simultaneously and continuously in a water/acrylate weight ratio of the order of 0.4 over a period of 2 hours. Throughout the reaction the temperature is kept at 47° C. and the pressure in the reactor drops to 3.2 bars absolute at the end of the injection of reactants. 0.5 Nl/h of air is then injected continuously into the reactor and over a period of 1 hour the reactor pressure is returned progressively to atmospheric pressure while a blow-off exit flow rate lower than 1.5 Nl/h is maintained (whence a ratio of the blow-off volumetric flow rates to the oxygen introduced lower than 15). 71 g of water and 205 g of dimethylaminoethyl acrylate have been employed in this operation and 343 g of acryloyloxyethyltrimethylammonium at a concentration of. 80% in water are recovered. The final product is then subjected to an injection of air at a flow rate of 7 Nl/h for 1/2 hour hot and then for 1/2 hour at room temperature. The final product obtained has the following characteristics: water: 20.3% acrylic acid: 0.23% dimethylaminoethyl acrylate: 0.15% methyl chloride: 10 ppm polymer: nil storage stability: longer than 1 year.

Name

water acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

liquid

Quantity

78 g

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C[Cl:2].C(OCCN(C)C)(=O)C=C.COC1C=CC(O)=CC=1.C([O-])(=O)C=C.O.C([O-])(=O)C=C.O=O.[C:35]([O:39][CH2:40][CH2:41][N+:42]([CH3:45])([CH3:44])[CH3:43])(=[O:38])[CH:36]=[CH2:37]>O>[Cl-:2].[C:35]([O:39][CH2:40][CH2:41][N+:42]([CH3:44])([CH3:43])[CH3:45])(=[O:38])[CH:36]=[CH2:37] |f:4.5,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

343 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC[N+](C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

71 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

water acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C(C=C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

liquid

|

|

Quantity

|

78 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCl

|

Step Five

|

Name

|

|

|

Quantity

|

33 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCN(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Ten

|

Name

|

|

|

Quantity

|

205 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCN(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

47 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring into a jacketed reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Throughout the reaction the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 47° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

0.5 Nl/h of air is then injected continuously into the reactor and over a period of 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced lower than 15)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

80% in water are recovered

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The final product is then subjected to an injection of air at a flow rate of 7 Nl/h for 1/2 hour

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hot and then for 1/2 hour at room temperature

|

|

Duration

|

0.5 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |